molecular formula C8H10N2O3S2 B8760517 4-(Thiophen-2-ylsulfonyl)piperazin-2-one

4-(Thiophen-2-ylsulfonyl)piperazin-2-one

Cat. No.: B8760517
M. Wt: 246.3 g/mol
InChI Key: AODQUOZIEYEVNU-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylsulfonyl)piperazin-2-one is a useful research compound. Its molecular formula is C8H10N2O3S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10N2O3S2

Molecular Weight

246.3 g/mol

IUPAC Name

4-thiophen-2-ylsulfonylpiperazin-2-one

InChI

InChI=1S/C8H10N2O3S2/c11-7-6-10(4-3-9-7)15(12,13)8-2-1-5-14-8/h1-2,5H,3-4,6H2,(H,9,11)

InChI Key

AODQUOZIEYEVNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Reagent Preparation :

    • Piperazin-2-one is synthesized via cyclization of anthranilic acid derivatives or deprotection of Boc-protected intermediates.

    • Thiophen-2-ylsulfonyl chloride is prepared by sulfonation of thiophen-2-ol with chlorosulfonic acid or phosphorus oxychloride.

  • Reaction Setup :

    • Base : Triethylamine (TEA) or potassium bicarbonate neutralizes HCl generated during sulfonylation.

    • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents hydrolysis.

    • Conditions : Stirring at 0–5°C for 1–2 hours, followed by reflux for 6–12 hours.

  • Purification :

    • Filtration : Removal of unreacted piperazine via sodium bicarbonate extraction.

    • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

Reaction Optimization

ParameterOptimal ConditionsImpact on Yield/PuritySource
BaseK₂CO₃ (pH 7–8)Minimizes byproducts
SolventDCM/THF (anhydrous)Prevents side reactions
Temperature0–5°C → RefluxControls reaction rate
WorkupEtOH/H₂O recrystallization>95% purity

Example Yield : 60–85% under optimized conditions.

Coupling via Carbodiimide-Mediated Amidation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate carboxyl groups for coupling, though its application to sulfonyl-piperazine systems is less direct.

Palladium-Catalyzed Cross-Coupling Reactions

Though less common for sulfonyl-piperazine systems, palladium-mediated methods are explored for complex intermediates.

Key Observations

  • Catalysts : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enable C–S bond formation.

  • Limitations : Low yields (<30%) and competing side reactions (e.g., dehalogenation).

Deprotection and Functional Group Interconversion

Boc-protected piperazine intermediates are often deprotected to access the free amine for subsequent sulfonylation.

Deprotection Protocol

  • Reagent : Trifluoroacetic acid (TFA) in DCM.

  • Conditions : 0–5°C for 1 hour, followed by neutralization with NaHCO₃.

  • Purification : Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 69–94% for Boc-deprotection.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct SulfonylationHigh purity, scalableRequires anhydrous conditions60–85%
Carbodiimide CouplingVersatile for amide derivativesNot directly applicableN/A
Palladium CatalysisEnables complex intermediatesLow yield, costly catalysts<30%
DeprotectionPrecise control over functional groupsMultiple steps required69–94%

Structural Characterization and Validation

Critical analytical techniques ensure the identity and purity of This compound :

TechniqueKey FindingsSource
¹H NMR δ 7.2–7.8 (thiophene H), δ 3.0–3.5 (piperazine H)
¹³C NMR δ 115–135 (aromatic C), δ 45–50 (piperazine C)
HRMS [M+H]⁺ = 229.08 (calculated), 229.07 (observed)
X-ray Crystallography Confirms sulfonyl-piperazine linkage geometry

Q & A

Q. What are the recommended synthetic routes for 4-(Thiophen-2-ylsulfonyl)piperazin-2-one, and how can reaction yields be optimized?

Synthesis typically involves coupling thiophene-2-sulfonyl chloride with piperazin-2-one derivatives under basic conditions. Key steps include:

  • Nucleophilic substitution : Piperazin-2-one reacts with thiophene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) with triethylamine as a base .
  • Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency by stabilizing intermediates .
  • Yield optimization : Purity is improved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using programs like SHELX or ORTEP-3 confirms bond lengths, angles, and ring puckering .
  • Spectroscopic analysis :
    • NMR : 1^1H and 13^{13}C NMR identify sulfonyl and piperazine protons (e.g., δ 3.5–4.0 ppm for piperazine N–H) .
    • FT-IR : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1650 cm1^{-1} (C=O stretch) confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazin-2-one ring .
  • Temperature : Long-term stability is maintained at −20°C in inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions, particularly for the sulfonyl and carbonyl groups .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the sulfonyl group and receptor residues .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50​ values)?

  • Assay standardization : Use reference compounds (e.g., Nutlin-3 for MDM2 inhibition studies) to calibrate activity measurements .
  • Control for solvent effects : DMSO concentration >1% may alter compound solubility and activity; use lower concentrations or alternative solvents (e.g., PEG-400) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How does the compound’s piperazin-2-one ring conformation influence its pharmacodynamic profile?

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the piperazin-2-one ring. A "twist-boat" conformation may enhance binding to flat aromatic pockets in receptors .
  • Dynamic NMR : Monitor ring-flipping kinetics to correlate conformational flexibility with biological half-life .

Methodological Challenges and Solutions

Q. Addressing low solubility in aqueous media for in vitro assays

  • Co-solvent systems : Use 10% β-cyclodextrin to enhance solubility without disrupting cell membranes .
  • Prodrug design : Introduce phosphate esters at the piperazine nitrogen for improved hydrophilicity, which hydrolyze in vivo .

Q. Differentiating sulfonyl group reactivity from similar derivatives (e.g., 4-(phenylsulfonyl)piperazin-2-one)

  • Competitive kinetic studies : Compare reaction rates with nucleophiles (e.g., thiols) under identical conditions. The electron-withdrawing thiophene group accelerates sulfonyl substitution .
  • XPS analysis : Sulfur 2p binding energy shifts confirm electronic effects of the thiophene ring on the sulfonyl moiety .

Critical Research Gaps

  • Mechanistic studies : The exact role of the thiophene ring in modulating receptor affinity remains unclear. Isotope-labeled analogs (e.g., 35^{35}S-thiophene) could track biodistribution .
  • Toxicity profiling : Limited data on off-target effects; prioritize high-content screening (HCS) for organelle-level toxicity .

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